molecular formula C15H16O B7878965 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol

Cat. No.: B7878965
M. Wt: 212.29 g/mol
InChI Key: AIGBHYVCHZVTMR-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol is an organic compound with the molecular formula C15H16O It is characterized by a cyclopropyl group attached to a naphthalene ring via an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol typically involves the reaction of cyclopropyl ketone with naphthalene derivatives under specific conditions. One common method includes the use of Grignard reagents, where cyclopropylmagnesium bromide reacts with 2-naphthaldehyde to form the desired product. The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(naphthalen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The cyclopropyl group and naphthalene ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1-(naphthalen-1-yl)ethanol
  • 1-Cyclopropyl-1-(phenyl)ethanol
  • 1-Cyclopropyl-1-(naphthalen-2-yl)methanol

Uniqueness

1-Cyclopropyl-1-(naphthalen-2-yl)ethanol is unique due to the specific positioning of the cyclopropyl and naphthalene groups, which influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-cyclopropyl-1-naphthalen-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-15(16,13-8-9-13)14-7-6-11-4-2-3-5-12(11)10-14/h2-7,10,13,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGBHYVCHZVTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC3=CC=CC=C3C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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